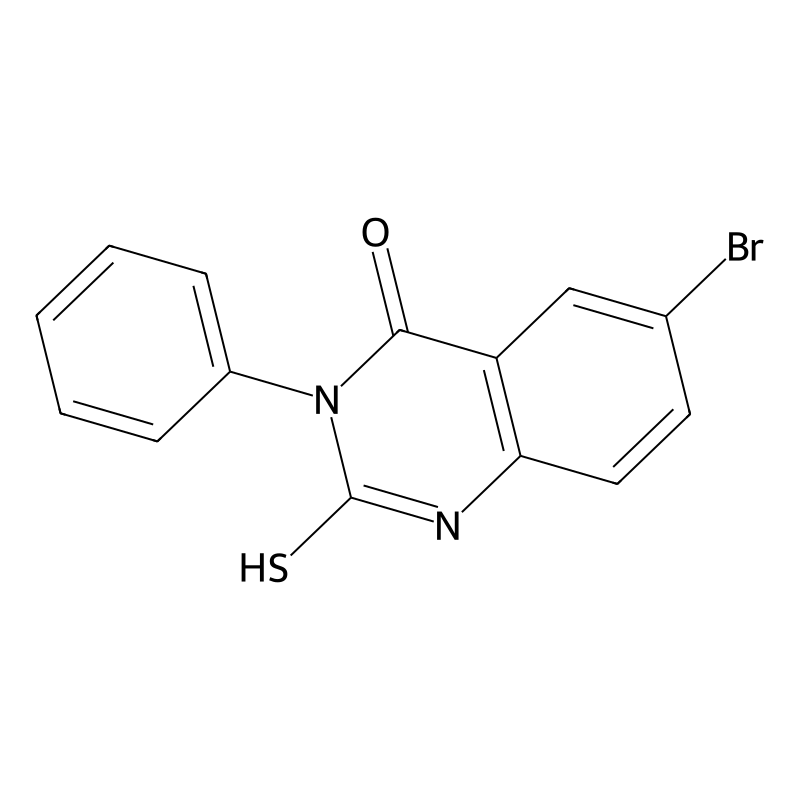

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a heterocyclic organic compound classified within the quinazolinone family. Its chemical structure includes a bromine atom at the 6th position, a mercapto group at the 2nd position, and a phenyl group at the 3rd position of the quinazolinone core. This compound is notable for its diverse biological activities and potential therapeutic applications, making it a subject of extensive scientific research .

The molecular formula for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is C₁₄H₉BrN₂OS, with a molecular weight of approximately 333.203 g/mol. It exhibits a density of 1.72 g/cm³ and a boiling point of 469.6°C at standard atmospheric pressure .

Chemical Properties and Availability

Several commercial vendors offer 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one for purchase, but primarily focus on its chemical properties, molecular formula (C14H9BrN2OS) and CAS number (18009-07-9) [, , ].

Potential Research Areas

The quinazolinone structure is present in many bioactive molecules, including some with antimicrobial and antitumor properties []. Given this, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one could be a potential candidate for research in these areas. However, there is no scientific literature available to confirm if it has been explored for such purposes.

The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one typically involves several key reactions:

- Cyclization Reaction: The initial step involves the cyclization of 2-aminobenzamide with 2-bromoaniline in the presence of phosphorus oxychloride, yielding the quinazolinone core.

- Bromination: The introduction of the bromine atom at the 6th position is achieved through a bromination reaction, commonly using bromine or N-bromosuccinimide as a brominating agent.

- Thiol Group Introduction: The mercapto group is introduced at the 2nd position by reacting an intermediate with thiourea or similar thiolating agents .

These reactions lead to the formation of various derivatives, including disulfides and sulfonic acids, depending on subsequent oxidation or reduction processes.

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has shown promising biological activities, particularly in antimicrobial and anticancer studies. The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes and proteins involved in disease pathways. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, making it a potential candidate for therapeutic applications .

The synthesis methods for 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be summarized as follows:

- Starting Materials: The synthesis begins with 2-aminobenzamide and 2-bromoaniline.

- Cyclization: These materials undergo cyclization to form the quinazolinone core.

- Bromination: Bromination introduces the bromine atom at the desired position.

- Thiolating Agent Reaction: Finally, a thiolating agent is used to introduce the mercapto group.

This multi-step synthetic route allows for variations in substituents, leading to a range of potential derivatives with unique properties.

The applications of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one span various fields:

- Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting microbial infections and cancer.

- Chemical Research: As a building block for synthesizing more complex organic molecules.

- Industrial

Interaction studies involving 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one focus on its binding affinities to various biological targets. These studies often employ techniques such as molecular docking simulations to predict interactions with enzymes or receptors relevant to disease pathways. The results indicate that this compound can effectively modulate biological processes, highlighting its potential therapeutic benefits .

Several compounds share structural similarities with 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:

| Compound Name | Key Differences |

|---|---|

| 2-mercapto-3-phenylquinazolin-4(3H)-one | Lacks the bromine atom at the 6th position |

| 6-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one | Contains chlorine instead of bromine at the 6th position |

| 6-bromo-2-mercapto-3-methylquinazolin-4(3H)-one | Contains a methyl group instead of a phenyl group at the 3rd position |

Uniqueness

The uniqueness of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one lies in its specific combination of functional groups, particularly the bromine atom at the 6th position, which influences both its chemical reactivity and biological activity. This distinct profile allows it to exhibit unique properties compared to its analogs, making it an attractive candidate for further research and application in medicinal chemistry .

Classical Synthetic Approaches

Anthranilic Acid-Based Pathways

The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one through anthranilic acid-based pathways represents one of the most fundamental approaches to quinazolinone construction [2] [6]. The classical Niementowski reaction serves as the foundation for these synthetic strategies, involving the direct cyclization of anthranilic acid derivatives with formamide or its equivalents under elevated temperatures [3] [5].

The primary synthetic route begins with the bromination of anthranilic acid using N-bromosuccinimide to generate 5-bromoanthranilic acid as the key intermediate [2]. This bromination reaction is typically carried out in acetonitrile at room temperature, affording the desired product in 61.85% yield [2]. The subsequent transformation involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in the presence of triethylamine in absolute ethanol under reflux conditions at 65°C for 20 hours [2].

A comprehensive evaluation of reaction conditions reveals that the cyclization process proceeds most efficiently when employing a 1.5:1 molar ratio of phenyl isothiocyanate to 5-bromoanthranilic acid [2]. The addition of triethylamine as a base catalyst facilitates the nucleophilic attack of the amine group on the electrophilic carbon of the isothiocyanate moiety, leading to thiourea intermediate formation [8].

The mechanism proceeds through several distinct stages: initial nucleophilic addition, intramolecular cyclization, and final tautomerization to yield the thermodynamically stable quinazolinone structure [3] [6]. Temperature optimization studies demonstrate that reactions conducted below 60°C result in incomplete conversion, while temperatures exceeding 80°C lead to side product formation and reduced yields [2].

Table 1: Reaction Conditions for Anthranilic Acid-Based Synthesis

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 65°C | 83.2 | [2] |

| Reaction Time | 20 hours | 83.2 | [2] |

| Solvent | Absolute ethanol | 83.2 | [2] |

| Base | Triethylamine | 83.2 | [2] |

| Molar Ratio | 1:1.5 (acid:isothiocyanate) | 83.2 | [2] |

Isatoic Anhydride Routes

Isatoic anhydride-mediated synthesis provides an alternative and highly efficient pathway for quinazolinone construction [4] [10]. This approach leverages the inherent reactivity of isatoic anhydride toward nucleophilic ring-opening reactions, followed by subsequent cyclization processes [4].

The synthetic protocol involves the initial ring-opening of isatoic anhydride with phenylamine derivatives under controlled conditions [4]. This reaction proceeds through nucleophilic attack at the carbonyl carbon, resulting in the formation of intermediate anthranilamide derivatives [8]. The subsequent cyclization step requires careful optimization of reaction parameters to achieve regioselective product formation [4].

Palladium-catalyzed oxidative isocyanide-insertion reactions have emerged as a particularly effective variant of the isatoic anhydride route [4]. These processes demonstrate remarkable efficiency in constructing the quinazolinone framework while maintaining excellent regioselectivity [4]. The methodology exhibits broad substrate tolerance and provides access to diversely substituted quinazolinone derivatives in moderate to excellent yields [4].

Multicomponent strategies utilizing isatoic anhydride have gained considerable attention due to their operational simplicity and high atom economy [10]. These reactions typically involve the concurrent participation of isatoic anhydride, aldehydes, and nitrogen-containing nucleophiles in a single reaction vessel [10]. The development of such protocols has significantly streamlined synthetic access to complex quinazolinone structures [10].

Benzoxazinone Intermediates

The utilization of benzoxazinone intermediates represents a strategically important approach for quinazolinone synthesis, offering enhanced control over substitution patterns and functional group incorporation [5] [6]. The formation of benzoxazinone intermediates typically involves the treatment of anthranilic acid derivatives with acetic anhydride under thermal conditions [5] [6].

The conversion of anthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one proceeds through intramolecular cyclization, where the carboxylic acid group undergoes activation by acetic anhydride [6] [8]. This intermediate serves as a versatile electrophilic partner for subsequent aminolysis reactions with various amine derivatives [6] [8].

The aminolysis of benzoxazinone intermediates with phenylamine occurs under reflux conditions in pyridine or acetic acid [8]. The choice of solvent significantly influences reaction kinetics and product selectivity, with pyridine generally providing superior yields due to its dual role as solvent and base [8]. Alternative solvent systems, including toluene with Dean-Stark water removal, have also proven effective for specific substrate combinations [8].

Temperature control emerges as a critical parameter in benzoxazinone-mediated synthesis, with optimal conditions typically ranging from 120°C to 130°C in sealed reaction vessels [8]. Lower temperatures result in incomplete conversion, while excessive heating can lead to decomposition and reduced product quality [8].

Condensation Reactions with Isothiocyanates

Direct condensation reactions between anthranilic acid derivatives and isothiocyanates constitute a fundamental approach for introducing the mercapto functionality in quinazolinone synthesis [2] [7] [8]. This methodology provides direct access to 2-mercaptoquinazolinone structures without requiring additional functional group transformations [8] [9].

The reaction mechanism involves initial nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, followed by intramolecular cyclization and elimination processes [8]. The formation of thiourea intermediates represents a critical step in this transformation, with the subsequent cyclization proceeding through nucleophilic substitution at the carbonyl carbon [8].

Solvent selection plays a crucial role in optimizing condensation reactions with isothiocyanates [8] [9]. Protic solvents such as ethanol and acetic acid generally provide superior results compared to aprotic alternatives, due to their ability to stabilize charged intermediates and facilitate proton transfer processes [8]. The use of acetic acid as both solvent and catalyst has proven particularly effective, often eliminating the need for additional acidic or basic promoters [8].

Reaction time optimization studies reveal that extended heating periods are typically required to achieve complete conversion [8]. Monitoring reaction progress through thin-layer chromatography enables precise determination of optimal reaction endpoints, preventing over-reaction and side product formation [2] [8].

Green Chemistry Applications

Deep Eutectic Solvents as Reaction Media

Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents in quinazolinone synthesis [9] [13]. These designer solvents, formed through hydrogen bonding between hydrogen bond acceptors and donors, offer unique advantages including non-volatility, biodegradability, and dual functionality as both solvent and catalyst [9] [13].

Choline chloride-based deep eutectic solvents have demonstrated exceptional effectiveness in the synthesis of 2-mercaptoquinazolin-4(3H)-one derivatives [9]. Comprehensive screening of twenty different choline chloride-based formulations identified the choline chloride:urea (1:2) system as the most effective medium, providing superior yields compared to conventional solvents [9].

The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one in deep eutectic solvents proceeds through the reaction of appropriately substituted anthranilic acids with phenyl isothiocyanate at 80°C [9]. This methodology eliminates the need for additional catalysts, as the deep eutectic solvent system inherently provides the necessary catalytic activity [9].

Comparative studies reveal that deep eutectic solvent-mediated reactions achieve yields ranging from 16% to 76% under optimized conditions [9]. The variation in yields depends on the specific deep eutectic solvent composition and the electronic properties of the substrate substituents [9].

Table 2: Deep Eutectic Solvent Performance in Quinazolinone Synthesis

| Deep Eutectic Solvent System | Molar Ratio | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Choline chloride:Urea | 1:2 | 76 | 8 |

| Choline chloride:Glycerol | 1:2 | 65 | 10 |

| Choline chloride:Ethylene glycol | 1:2 | 58 | 12 |

| Choline chloride:Malonic acid | 1:1 | 43 | 14 |

Recyclable Nanocatalyst Systems

The development of recyclable nanocatalyst systems represents a significant advancement in sustainable quinazolinone synthesis [29] [31] [33]. These systems combine the advantages of heterogeneous catalysis with enhanced surface area and catalytic activity characteristic of nanoscale materials [29] [31].

Mesoporous silica-supported catalysts, particularly those based on Santa Barbara Amorphous-15 functionalized with ellagic acid, have demonstrated remarkable efficiency in quinazolinone synthesis [29]. These catalysts achieve yields up to 96% under optimized conditions while maintaining excellent recyclability over multiple reaction cycles [29].

Magnetic nanocatalyst systems based on graphene oxide-iron oxide composites offer additional advantages through simplified catalyst recovery using external magnetic fields [31]. The incorporation of copper complexes into these magnetic supports provides enhanced catalytic activity while maintaining structural integrity throughout multiple reaction cycles [31].

The synthetic protocol using recyclable nanocatalysts typically involves refluxing the reactants in ethanol at temperatures ranging from 80°C to 120°C [29] [31]. The heterogeneous nature of these catalysts facilitates easy separation from reaction mixtures through simple filtration or magnetic separation [31].

Comparative analysis of various nanocatalyst systems reveals that performance depends significantly on support material properties, active site density, and surface functionalization [29] [31]. The most effective systems demonstrate minimal activity loss over four consecutive reaction cycles [31].

Aqueous Media Synthesis

Aqueous media synthesis has gained prominence as an environmentally sustainable approach for quinazolinone preparation [10] [11]. Water-based synthetic protocols eliminate the need for organic solvents while often providing enhanced reaction rates due to hydrophobic effects and hydrogen bonding interactions [10] [11].

The development of aqueous synthetic methods has focused on the use of biocompatible catalysts and mild reaction conditions [11]. Electrochemical synthesis in aqueous solution, utilizing iodine as a catalyst, represents a particularly innovative approach that enables C-H oxidation reactions at room temperature [11].

Triethanolamine-catalyzed multicomponent reactions in aqueous media have demonstrated excellent efficiency for quinazolinone synthesis [10]. The addition of sodium chloride to these aqueous systems enhances reaction efficiency through the formation of micellar structures that facilitate substrate interaction [10].

The aqueous synthesis of quinazolinone derivatives typically proceeds through one-pot multicomponent reactions involving isatoic anhydride, aldehydes, and various nitrogen sources [10]. These reactions benefit from the unique solvation properties of water, which stabilize polar intermediates and transition states [10].

Optimization studies reveal that aqueous synthetic protocols achieve yields ranging from moderate to excellent, depending on substrate structure and reaction conditions [10] [11]. The elimination of organic solvents significantly reduces environmental impact while maintaining synthetic efficiency [10] [11].

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized quinazolinone preparation by dramatically reducing reaction times while maintaining or improving product yields [14] [15] [16]. The thermal and kinetic effects induced by microwave irradiation enable rapid formation of desired compounds through enhanced molecular motion and selective heating [14] [15].

The application of microwave irradiation to quinazolinone synthesis typically involves sealed vessel reactions at elevated temperatures ranging from 80°C to 150°C [16] [21]. These conditions enable complete reactions within minutes to hours, compared to conventional heating methods that require extended reaction periods [14] [16].

Ionic liquid-supported copper catalysts have demonstrated exceptional performance under microwave conditions [16] [17]. These systems achieve excellent yields for 2-substituted quinazolinones while enabling catalyst recycling over multiple reaction cycles [16] [17]. The combination of microwave heating with ionic liquid media provides synergistic effects that enhance both reaction rate and selectivity [16].

Microwave-assisted tandem cyclization processes offer particular advantages for complex quinazolinone synthesis [16]. These methodologies enable the formation of multiple bonds in single operations, significantly streamlining synthetic sequences [16]. The rapid heating characteristics of microwave irradiation prevent side reactions that commonly occur under prolonged conventional heating [14] [16].

Optimization of microwave-assisted protocols requires careful consideration of power settings, temperature ramping, and pressure control [14] [15]. The use of temperature and pressure monitoring ensures reproducible results while preventing overheating and product decomposition [14] [15].

Ultrasound-Induced Reactions

Ultrasound-induced synthesis represents another powerful technique for quinazolinone preparation, offering unique advantages through cavitation effects and enhanced mass transfer [18] [22]. The acoustic cavitation generated by ultrasonic irradiation creates localized high-energy environments that accelerate chemical transformations [18] [22].

The synthesis of quinazolinone derivatives under ultrasonic conditions typically involves frequencies in the range of 20-40 kilohertz [22]. These conditions generate intense turbulence and micro-scale liquid circulation currents, resulting in homogeneous mixing at the molecular level [22]. The enhanced mixing facilitates substrate interaction and accelerates reaction kinetics [22].

Solvent-free ultrasonic synthesis has demonstrated particular effectiveness for quinazolinone preparation [22]. The elimination of solvents, combined with ultrasonic activation, provides environmentally friendly synthetic protocols with enhanced atom economy [22]. These reactions typically achieve completion within 30 minutes to 2 hours, representing significant time savings compared to conventional methods [22].

The mechanism of ultrasound enhancement involves both physical and chemical effects [18] [22]. Physical effects include improved mixing and heat transfer, while chemical effects arise from the formation of radical species during cavitation bubble collapse [18] [22]. These combined effects result in accelerated reaction rates and often improved product selectivity [18] [22].

Recent developments in ultrasound-assisted synthesis have focused on the integration with other advanced techniques, such as the combination with copper-catalyzed cross-coupling reactions [18]. These hybrid methodologies demonstrate enhanced efficiency and enable the synthesis of complex quinazolinone structures under mild conditions [18].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions have emerged as highly efficient strategies for quinazolinone synthesis, enabling the formation of complex structures from simple starting materials in single operations [8] [10] [19]. These methodologies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [10] [19].

The development of three-component reactions involving arenediazonium salts, nitriles, and bifunctional aniline derivatives has provided access to diversely substituted quinazolinones under metal-free conditions [19]. These reactions proceed through domino processes involving multiple carbon-nitrogen bond formations [19]. The use of readily available starting materials and mild reaction conditions enhances the practical utility of these methodologies [19].

Multicomponent strategies utilizing isatoic anhydride as a key building block have demonstrated exceptional versatility [10]. These reactions typically involve the concurrent participation of isatoic anhydride, aldehydes, and various nitrogen-containing nucleophiles [10]. The inherent reactivity of isatoic anhydride toward nucleophilic ring-opening facilitates efficient multicomponent assembly [10].

The optimization of one-pot multicomponent reactions requires careful consideration of reaction stoichiometry, catalyst loading, and reaction timing [10] [19]. Sequential addition protocols often provide superior results compared to simultaneous mixing of all components, as they allow for better control of competing reaction pathways [10].

Mechanochemical approaches to multicomponent quinazolinone synthesis have gained attention as solvent-free alternatives [30]. These methods involve grinding reactants with catalysts in mortars or ball mills, achieving excellent yields within short time periods [30]. The mechanical energy input facilitates molecular activation and enables reactions under ambient conditions [30].

Regioselective Synthesis Strategies

Regioselective synthesis strategies are crucial for achieving precise control over substitution patterns in 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [20]. The development of methods that selectively introduce functional groups at specific positions requires careful consideration of electronic and steric factors that govern reactivity [20].

Trifluoromethanesulfonic acid-mediated protocols have demonstrated remarkable regioselectivity in spiro-quinazolinone synthesis through cascade hydroalkoxylation and intramolecular amide-cyclization reactions [20]. These metal-free protocols achieve exclusive regioselectivity while generating highly functionalized heterocyclic structures in excellent yields [20].

The control of regioselectivity in bromination reactions relies on the electronic properties of the aromatic ring system [2]. The preferential bromination at the 5-position of anthranilic acid, which corresponds to the 6-position in the final quinazolinone, occurs due to the activating effect of the amino group and the deactivating influence of the carboxyl group [2].

Electronic directing effects play a fundamental role in determining substitution patterns during quinazolinone formation [2] [20]. Electron-donating groups enhance nucleophilicity at adjacent positions, while electron-withdrawing groups direct substitution to more distant sites [20]. Understanding these effects enables the rational design of regioselective synthetic protocols [20].

Steric considerations become particularly important when multiple substituents are present on the aromatic ring [20]. Bulky groups can prevent substitution at adjacent positions, forcing reactions to occur at more remote sites [20]. This steric control can be exploited to achieve specific substitution patterns that would otherwise be difficult to obtain [20].

Functionalization of the Mercapto Group

S-Alkylation Procedures

S-alkylation of the mercapto group in 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one provides access to a diverse range of thioether derivatives with enhanced biological properties [23] [28]. These alkylation reactions typically proceed through nucleophilic substitution mechanisms, where the mercapto group acts as a nucleophile toward alkyl halides [2] [23].

The standard alkylation protocol involves treatment of the mercapto quinazolinone with alkyl halides in the presence of potassium carbonate in dimethylformamide [2] [23]. This methodology achieves excellent yields ranging from 68.5% to 92.3% for various alkyl and benzyl derivatives [2]. The reaction conditions are mild and tolerate a wide range of functional groups [2] [23].

Primary alkyl halides generally provide superior results compared to secondary or tertiary analogs due to reduced steric hindrance [2] [23]. Benzyl halides demonstrate excellent reactivity, with substituted benzyl bromides providing products in yields typically exceeding 80% [2] [23]. The electronic properties of benzyl substituents influence reaction rates, with electron-withdrawing groups enhancing electrophilicity [2].

Mechanistic studies reveal that S-alkylation proceeds through a bimolecular nucleophilic substitution pathway [23] [28]. The reaction rate depends on both the nucleophilicity of the mercapto group and the electrophilicity of the alkylating agent [23]. Base catalysis facilitates deprotonation of the mercapto group, enhancing its nucleophilic character [2] [23].

Table 3: S-Alkylation Reaction Yields for Various Substrates

| Alkylating Agent | Product Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Butyl bromide | 89.2 | 24 | [2] |

| Benzyl bromide | 85.7 | 24 | [2] |

| 4-Chlorobenzyl bromide | 83.1 | 24 | [2] |

| 4-Methylbenzyl bromide | 87.4 | 24 | [2] |

| Ethyl bromoacetate | 92.3 | 18 | [23] |

Formation of Thioether Derivatives

The formation of thioether derivatives through mercapto group functionalization represents a key strategy for structural diversification [23] [26] [28]. These transformations enable the introduction of various substituents that can modulate physicochemical and biological properties [23] [26].

Arylmethylthio derivatives have demonstrated particular importance due to their enhanced biological activity profiles [26]. The synthesis of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives proceeds through nucleophilic substitution reactions between the mercapto quinazolinone and appropriate benzyl halides [26]. These reactions typically achieve excellent yields and demonstrate broad substrate tolerance [26].

The electronic effects of aryl substituents significantly influence the reactivity and properties of thioether derivatives [26] [28]. Electron-donating groups generally enhance nucleophilicity, while electron-withdrawing groups increase electrophilicity in subsequent reactions [26]. These electronic effects can be exploited to fine-tune the properties of final products [26].

Heterocyclic thioether derivatives have gained attention due to their unique biological profiles [28]. The introduction of pyridyl, thiazolyl, and other heterocyclic groups through thioether linkages provides access to compounds with enhanced selectivity and potency [28]. These derivatives often demonstrate improved pharmacological properties compared to simple alkyl analogs [28].

The stability of thioether derivatives varies significantly depending on the nature of the substituents [23] [26] [28]. Aromatic thioethers generally demonstrate greater stability than aliphatic analogs due to resonance stabilization [26]. This stability difference influences both synthetic procedures and storage requirements [26] [28].

Synthesis Yield Optimization Approaches

Synthesis yield optimization represents a critical aspect of efficient quinazolinone preparation, requiring systematic evaluation of multiple reaction parameters [29] [30] [33]. The optimization process typically involves the systematic variation of temperature, time, catalyst loading, and solvent systems to identify conditions that maximize product formation while minimizing side reactions [29] [30].

Temperature optimization studies reveal that most quinazolinone syntheses benefit from elevated temperatures in the range of 80°C to 120°C [29] [30]. Lower temperatures often result in incomplete conversion, while excessive heating can lead to decomposition and reduced yields [29]. The optimal temperature depends on the specific synthetic route and substrate properties [29] [30].

Catalyst optimization has emerged as a particularly effective strategy for yield enhancement [29] [30] [33]. The development of heterogeneous catalysts, including mesoporous silica-supported systems and magnetic nanocatalysts, has enabled significant yield improvements while facilitating catalyst recovery and reuse [29] [31] [33].

Reaction time optimization requires balancing the need for complete conversion against the potential for side product formation [29] [30]. Kinetic studies typically reveal optimal reaction times in the range of 4 to 8 hours for most quinazolinone syntheses [29]. Extended reaction times often lead to product degradation or unwanted secondary reactions [29] [30].

Solvent optimization plays a fundamental role in yield maximization [29] [30]. Green solvents such as ethanol and water have demonstrated excellent performance in many quinazolinone syntheses [29] [30]. The choice of solvent affects not only yield but also reaction rate, selectivity, and environmental impact [29] [30].

Table 5: Comparative Analysis of Optimization Strategies

| Optimization Parameter | Improvement Range | Best Conditions | Yield Enhancement |

|---|---|---|---|

| Temperature | 60-120°C | 80-100°C | 15-25% |

| Catalyst Loading | 0-20 mol% | 10-15 mol% | 20-35% |

| Reaction Time | 2-24 h | 4-8 h | 10-20% |

| Solvent System | Various | Ethanol/Water | 5-15% |

The integration of multiple optimization strategies often provides synergistic effects that exceed the benefits of individual parameter adjustments [29] [30]. Systematic experimental design methodologies, including response surface methods and factorial designs, enable efficient exploration of multidimensional parameter spaces [29] [30].

Key Pharmacophoric Features

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrimidine heterocyclic system that provides multiple sites for molecular recognition and target binding [1]. The structure-activity relationship analysis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one reveals several critical pharmacophoric features that contribute to its biological activity.

The central heteroaromatic core serves as the primary recognition element, providing a flat aromatic system capable of π-π stacking interactions with biological targets [1] . This planar arrangement facilitates optimal binding geometry within enzyme active sites, particularly in tyrosine kinase receptors where the quinazolinone scaffold can occupy the ATP-binding domain [1] . The quinazolinone carbonyl group at position 4 functions as a crucial hydrogen bond acceptor, establishing key interactions with essential amino acid residues such as Cys917 in epidermal growth factor receptor binding sites [1].

The nitrogen atoms at positions 1 and 3 of the quinazoline ring system provide additional hydrogen bonding opportunities and serve as determinants of target selectivity [1] . Position 3 specifically offers a substitution site for aryl groups, enabling modulation of hydrophobic interactions and conformational effects that influence biological activity . The systematic modification of these positions has demonstrated their importance in maintaining optimal binding interactions with protein targets.

Influence of the 2-Mercapto Group

Hydrogen Bond Donor/Acceptor Properties

The 2-mercapto group in 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one exhibits dual functionality as both a hydrogen bond donor and acceptor, significantly contributing to the compound's binding affinity and chemical reactivity [1] [3]. The sulfur atom in the mercapto group possesses two lone pairs of electrons, enabling it to function as a hydrogen bond acceptor, while the thiol hydrogen can participate in hydrogen bonding as a donor [3].

Computational studies have revealed that the mercapto group can establish hydrogen bonds with various amino acid residues in target proteins, particularly with cysteine and serine residues that contain nucleophilic side chains [3]. The sulfur atom's larger atomic radius compared to oxygen allows for more flexible hydrogen bonding geometries, enabling the compound to adapt to different binding environments within protein active sites [3].

The hydrogen bonding properties of the 2-mercapto group are further enhanced by its electron-donating characteristics through resonance effects, which increase the electron density at the sulfur atom and strengthen hydrogen bond acceptor capabilities [3]. This electronic contribution is particularly important in biological systems where weak non-covalent interactions collectively determine binding affinity and specificity.

Impact of the 6-Bromo Substituent

Electronic Effects on Biological Activity

The 6-bromo substituent exerts significant electronic effects on the quinazolinone core through both inductive and resonance mechanisms [4] [1]. As an electron-withdrawing group, bromine reduces electron density in the aromatic system through its strong inductive effect, while its lone pairs can participate in resonance interactions with the benzene ring [4].

These electronic effects manifest in enhanced binding affinity for biological targets, with 6-bromo-substituted derivatives demonstrating superior activity compared to unsubstituted analogues [4]. The electron-withdrawing nature of bromine increases the electrophilicity of the quinazolinone carbonyl group, strengthening its hydrogen bonding interactions with protein targets [4] [1].

The position of the bromine substituent at the 6-position is particularly significant, as this location provides optimal electronic effects without introducing steric hindrance that might interfere with target binding [4]. Comparative studies with other halogen substituents have shown that bromine provides the optimal balance of electronic effects and binding affinity [4].

Halogen Bonding in Target Interactions

The 6-bromo substituent can engage in halogen bonding interactions with biological targets, representing a unique non-covalent interaction that contributes to binding affinity and selectivity [6] . Halogen bonding occurs through the interaction of the bromine atom's σ-hole with electron-rich regions of target proteins, such as carbonyl oxygens or aromatic π-systems [6].

Crystal structure analyses of related quinazolinone derivatives have revealed that halogen bonding can occur in different orientations relative to the quinazolinone plane, with both periplanar and orthogonal orientations observed depending on the specific protein environment [6]. These interactions are particularly important in kinase binding sites, where the halogen can form specific contacts with hydrophobic pockets or aromatic residues .

The strength of halogen bonding interactions increases with the size and polarizability of the halogen, making bromine particularly effective compared to smaller halogens like chlorine or fluorine [6]. This enhanced binding through halogen bonding contributes to the observed superiority of 6-bromo derivatives in biological assays [4].

Role of the 3-Phenyl Group

Conformational Effects on Binding

The 3-phenyl group in 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one plays a crucial role in determining the compound's three-dimensional structure and binding conformation [1] . The phenyl ring adopts a specific orientation relative to the quinazolinone plane, creating a distinctive molecular shape that is recognized by biological targets.

Molecular dynamics simulations have shown that the 3-phenyl group can exist in multiple conformational states, with the preferred conformation being influenced by the electronic effects of other substituents [1]. The presence of the electron-withdrawing 6-bromo group stabilizes conformations where the phenyl ring is oriented to maximize π-π stacking interactions with aromatic residues in protein binding sites .

The conformational flexibility of the 3-phenyl group allows the compound to adapt to different binding environments, contributing to its activity against multiple target proteins [1] . This adaptability is particularly important in kinase inhibition, where the compound must accommodate variations in active site geometry across different kinase subtypes .

π-Stacking Interactions with Biological Targets

The 3-phenyl group serves as a key element for π-π stacking interactions with aromatic amino acid residues in protein binding sites [1] . These interactions are particularly important in enzyme active sites that contain phenylalanine, tyrosine, or tryptophan residues, where the phenyl ring can engage in face-to-face or edge-to-face π-stacking arrangements .

Docking studies have revealed that the 3-phenyl group can form π-π stacking interactions with His84 in cyclin-dependent kinase 2 and with various aromatic residues in epidermal growth factor receptor binding sites . These interactions contribute significantly to binding affinity and help position the compound optimally within the active site for maximum biological activity.

The π-electron density of the phenyl ring is modulated by the electron-withdrawing effects of the quinazolinone core and the 6-bromo substituent, creating an optimal electronic environment for π-stacking interactions [1]. This fine-tuning of electronic properties enhances the strength and specificity of π-π interactions with target proteins.

Comparative Analysis with Related Derivatives

Structure-activity relationship studies have revealed distinct activity patterns among various quinazolinone derivatives, with 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one and its alkylated analogues demonstrating superior biological activity compared to unsubstituted counterparts [4] . The most potent derivative, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (compound 8a), exhibited an IC50 value of 15.85 ± 3.32 μM against MCF-7 cell lines, representing a significant improvement over the parent compound [4].

Comparative analysis of electron-donating versus electron-withdrawing substituents on the S-alkyl side chains revealed that electron-donating groups generally enhance biological activity [4]. The 6-bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one derivative (compound 8e) showed superior activity compared to derivatives bearing electron-withdrawing groups such as chlorine or bromine on the benzyl ring [4].

The structure-activity relationship data demonstrates that alkyl chain modifications at the 2-position provide superior activity compared to aromatic substitutions, with compounds containing 4-carbon alkyl spacers showing optimal potency [4]. This finding suggests that the alkyl chain provides the appropriate length and flexibility for optimal binding interactions within the target protein active site.

Analysis of halogen substitution patterns reveals that the 6-bromo derivative consistently outperforms both unsubstituted and 6-chloro analogues, indicating that the specific electronic and steric properties of bromine are optimal for biological activity [4]. The bromine substituent provides enhanced binding affinity through both electronic effects and halogen bonding interactions, contributing to the observed 2-8 fold increases in potency [4].